molecular formula C8H6N2O2S B064801 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid CAS No. 182415-24-3

5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid

Cat. No. B064801
M. Wt: 194.21 g/mol
InChI Key: DUDBNCNNJMOLCC-UHFFFAOYSA-N
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Description

5-Thiophen-2-yl-1H-pyrazole-3-carboxylic acid is a compound of interest in organic chemistry due to its structural components, which include a pyrazole ring fused with a thiophene unit and a carboxylic acid group. These structural features make it a valuable scaffold in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds often involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium or similar condensation reactions involving semicarbazides or thiosemicarbazides (Mathew, Suresh, & Anbazhagan, 2014).

Molecular Structure Analysis

Crystal structure determinations, typically via single crystal X-ray diffraction, reveal detailed insights into the molecular geometry and intermolecular interactions. For example, studies have shown the crystallization in specific crystal systems, with detailed hydrogen bonding interactions stabilizing the structure (Prabhuswamy et al., 2016).

Scientific Research Applications

  • Antidepressant Activity : Derivatives of thiophene-based pyrazoles showed potential as antidepressants. One such derivative significantly reduced immobility time in animal models, suggesting antidepressant efficacy (Mathew, Suresh, & Anbazhagan, 2014).

  • Crystal Structure Analysis : The crystal structure of a derivative, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was analyzed, contributing to the understanding of its chemical properties (Prabhuswamy et al., 2016).

  • Synthesis and Computational Applications : Functionalized thiophene-based pyrazole amides were synthesized, and their structures were analyzed using computational methods. One compound exhibited notable non-linear optical properties, suggesting potential applications in materials science (Kanwal et al., 2022).

  • Antimicrobial Activity : Novel chitosan Schiff bases derived from heteroaryl pyrazole compounds, including a thiophene derivative, exhibited antimicrobial properties against various bacterial and fungal strains (Hamed et al., 2020).

  • Anti-Tumor Agents : A study synthesized new bis-pyrazolyl-thiazoles incorporating thiophene moiety, demonstrating significant anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

  • Anti-Inflammatory and Analgesic Activities : Thiophene-pyrazole-based heterocycles were synthesized and evaluated for their analgesic and anti-inflammatory activities, showing promise in medicinal chemistry (Abdel-Wahab et al., 2012).

  • Green Synthesis and Biological Properties : Environmentally friendly synthesis methods for thiophene-appended pyrazoles were explored, revealing significant anti-inflammatory and radical scavenging properties (Prabhudeva et al., 2017).

properties

IUPAC Name

5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-8(12)6-4-5(9-10-6)7-2-1-3-13-7/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDBNCNNJMOLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355933
Record name 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803471
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid

CAS RN

182415-24-3
Record name 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182415-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
C Yamali, HI Gul, G Ozli, A Angeli, PB Kirmizibayrak… - Bioorganic …, 2021 - Elsevier
A series of novel N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides was synthesized and examined as inhibitors of cytosolic (human) hCA I and hCA II, and …
Number of citations: 14 www.sciencedirect.com
SL Tseng, MS Hung, CP Chang, JS Song… - Journal of medicinal …, 2008 - ACS Publications
Replacing the conventional pyrazole 5-aryl substituent of 1 (SR141716A) with the 2-thienyl moiety appended with an appropriate alkynyl unit, a novel class of 5-(5-alkynyl-2-thienyl)…
Number of citations: 41 pubs.acs.org
KRA Abdellatif, EKA Abdelall, WAA Fadaly… - Bioorganic & Medicinal …, 2016 - Elsevier
… 1-(4-Sulfamoylphenyl)-5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid ethyl ester (13c): 67% … 1-(4-Methanesulfonyl-phenyl)-5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid ethyl ester (…
Number of citations: 52 www.sciencedirect.com
S Narayanan, D Dai, RKV Devambatla, V Albert… - Bioorganic & Medicinal …, 2022 - Elsevier
The apelin receptor (APJ) is a target for cardiovascular indications. Previously, we had identified a novel pyrazole-based agonist 1 ((S)-N-(1-(cyclobutylamino)-1-oxo-5-(piperidin-1-yl)…
Number of citations: 4 www.sciencedirect.com
VV Utochnikova, MS Abramovich, EV Latipov… - Journal of …, 2019 - Elsevier
The complexes of the formula Ln(carb) 3 (H 2 O) 2 (where Ln = Eu, Tb, Gd, La, Yb; carb = various pyrazolecarboxylic acids) were synthesized and thoroughly characterized. It was …
Number of citations: 28 www.sciencedirect.com
Z Fang, B Mu, Y Liu, N Guo, L Xiong, Y Guo… - European journal of …, 2022 - Elsevier
AlkB homolog 5 (ALKBH5) is an RNA m 6 A demethylase involved in the regulation of genes transcription, translation and metabolism and has been considered as a promising …
Number of citations: 14 www.sciencedirect.com
VV Utochnikova, MS Abramovich, EV Latipov… - 2018 - academia.edu
Author’s Accepted Manuscript Page 1 Author’s Accepted Manuscript Brightly luminescent lanthanide pyrazolecarboxylates: synthesis, luminescent properties and influence of ligand …
Number of citations: 0 www.academia.edu
K Tang, LM Jiao, YR Qi, TC Wang, YL Li… - Journal of Medicinal …, 2022 - ACS Publications
Lysine-specific demethylase 5B (KDM5B) has been recognized as a potential drug target for cardiovascular diseases. In this work, we first found that the KDM5B level was increased in …
Number of citations: 6 pubs.acs.org
MS Ermolenko, S Guillou, YL Janin - Tetrahedron, 2013 - Elsevier
We report here the transformation of 3/5-trifluoromethylpyrazoles derivative into the corresponding NH-pyrazole-3/5-carboxylic acids. Moreover, from 4- or 5-iodinated-3/5-…
Number of citations: 37 www.sciencedirect.com

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